![molecular formula C26H24BrN3O3S B2850744 1-(4-bromophenyl)-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one CAS No. 422533-74-2](/img/structure/B2850744.png)
1-(4-bromophenyl)-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one
Descripción
The compound 1-(4-bromophenyl)-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one is a quinazoline-based derivative featuring a 4-bromophenyl group, a sulfanyl-linked ethanone moiety, and a 3,4-dimethoxyphenethylamino substituent. Quinazolines are privileged scaffolds in medicinal chemistry due to their broad pharmacological activities, including kinase inhibition, antimicrobial, and anticancer effects . The sulfanyl (C–S–C) linkage in this compound may enhance metabolic stability compared to ether or amine linkages, while the 3,4-dimethoxyphenyl group could modulate solubility and target binding through electron-donating effects .
Propiedades
IUPAC Name |
1-(4-bromophenyl)-2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24BrN3O3S/c1-32-23-12-7-17(15-24(23)33-2)13-14-28-25-20-5-3-4-6-21(20)29-26(30-25)34-16-22(31)18-8-10-19(27)11-9-18/h3-12,15H,13-14,16H2,1-2H3,(H,28,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZJMRXXGVYDMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC(=O)C4=CC=C(C=C4)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 1-(4-bromophenyl)-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form the 4-bromophenyl intermediate.
Quinazoline Synthesis: The quinazoline moiety is synthesized through a series of reactions involving the condensation of anthranilic acid derivatives with appropriate reagents.
Coupling Reactions: The bromophenyl intermediate is then coupled with the quinazoline derivative using a suitable coupling agent.
Introduction of the Dimethoxyphenyl Ethylamine Side Chain:
Análisis De Reacciones Químicas
1-(4-bromophenyl)-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or other complex structures.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular pathways and molecular targets.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
4-[(E)-2-{3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (1d)
- Key Features: Contains a quinazolinone core with a sulfonamide substituent and a trans-ethenyl bridge.
- Synthesis: Prepared via condensation of 2-methyl-3-(4-bromophenyl)-4(3H)-quinazolinone with sulfonamide precursors (41.2% yield) .
- Spectroscopy: IR shows lactam C=O stretch at 1,683 cm⁻¹, distinct from the ethanone C=O in the target compound. ¹H-NMR confirms trans-ethenyl geometry (J = 15.0 Hz) .
2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine
- Key Features: Quinazoline core with an imidazole-propylamino side chain.
- Synthesis: Reacted 4-chloro-2-(4-bromophenyl)quinazoline with 1-(3-aminopropyl)imidazole in DMF (95% yield) .
- Activity : Imidazole substituents often enhance kinase inhibition or antimicrobial activity, but specific data are unavailable .
Comparison with Target Compound :
- The 3,4-dimethoxyphenethylamino group may improve blood-brain barrier penetration compared to sulfonamides or imidazoles .
Triazole and Benzimidazole Derivatives
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone
- Key Features: 1,2,3-triazole with bromo-ethanone and bromophenyl groups.
- Crystallography : Flattened conformation (Br–C–C=O torsion angle ≈ 0°) and Br⋯Br interactions (3.59–3.65 Å) influence packing .
- Activity: Triazoles are known for antiviral and anticancer properties, but substituents like bromo-ethanone may introduce cytotoxicity .
Comparison with Target Compound :
- The target’s quinazoline core provides a larger aromatic surface for π-π stacking compared to triazoles, which could enhance DNA intercalation or protein binding .
- The sulfanyl linker in both compounds may confer similar metabolic stability, but the ethanone group in the target could increase electrophilicity .
Benzimidazole and Tetrazole Analogues
Ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate
- Key Features : Benzimidazole core with imidazole-propyl and bromophenyl groups.
- Activity: Benzimidazoles show antiproliferative and anti-HIV activity, likely due to DNA minor groove binding .
1-(4-Bromophenyl)-3-(3,4-dimethylphenyl)prop-2-en-1-one
Comparison with Target Compound :
- The 3,4-dimethoxyphenyl group in the target may enhance antioxidant activity compared to dimethylphenyl substituents .
Actividad Biológica
The compound 1-(4-bromophenyl)-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antioxidant properties, antimicrobial efficacy, and mechanisms of action based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 557.46 g/mol . The structure features a quinazoline moiety, which is known for its diverse biological activities, particularly in anticancer and antimicrobial applications.
Antioxidant Activity
Research indicates that compounds with a quinazoline scaffold exhibit significant antioxidant properties. A study evaluated various derivatives of quinazolinone and found that the presence of hydroxyl groups enhances antioxidant capacity through mechanisms such as free radical scavenging and metal chelation .
Compound | Antioxidant Assay Method | Result |
---|---|---|
Quinazolinone Derivative | ABTS, TEAC | High activity observed |
Compound with Hydroxyl Group | CUPRAC | Enhanced antioxidant activity |
Antimicrobial Activity
The compound's potential as an antimicrobial agent was investigated through various assays. In vitro studies demonstrated moderate activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in combating bacterial infections. The mechanism involves inhibition of bacterial DNA gyrase and topoisomerase IV, similar to fluoroquinolone antibiotics .
Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|
Staphylococcus aureus | 11 | 80 |
Escherichia coli | 10 | 75 |
Candida albicans | 12 | 77 |
The biological activity of the compound is attributed to its ability to interact with key cellular targets:
- DNA Gyrase and Topoisomerase IV : The compound inhibits these enzymes, crucial for bacterial DNA replication.
- Antioxidant Mechanisms : The presence of methoxy and hydroxyl groups facilitates electron donation to free radicals, thereby stabilizing reactive species.
Case Studies
- Antioxidant Evaluation : A comparative study on quinazoline derivatives revealed that those with additional hydroxyl groups exhibited significantly higher antioxidant activity than their methoxy-only counterparts. The study utilized multiple assays (DPPH, ABTS) to confirm these findings .
- Antimicrobial Screening : A series of experiments conducted on synthesized quinazoline derivatives showed promising results against common pathogens. The compound was compared with standard antibiotics, demonstrating comparable efficacy against resistant strains .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, including:
- S-Alkylation : Reacting a thiol-containing precursor (e.g., quinazoline-thiol derivative) with a brominated ethanone intermediate in an alkaline medium to form the sulfanyl bridge .
- Amine coupling : Introducing the 3,4-dimethoxyphenylethylamine moiety via nucleophilic substitution or reductive amination .
Q. Key optimization strategies :
- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Adjust temperature (e.g., 60–80°C) and reaction time (12–24 hours) based on intermediate stability .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structural configuration?
- NMR spectroscopy :
- ¹H/¹³C-NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms the quinazoline and dimethoxyphenyl groups .
- 2D NMR (COSY, HSQC) resolves overlapping signals, particularly for the sulfanyl and ethanone linkages .
- X-ray crystallography : Determines absolute stereochemistry and bond angles, critical for validating the quinazoline-thioether conformation .
Q. How can computational methods guide the design of derivatives with enhanced biological activity?
- Molecular docking : Predict binding affinity to target proteins (e.g., kinase enzymes) by analyzing interactions between the quinazoline core and active-site residues .
- QSAR modeling : Correlate substituent effects (e.g., bromophenyl vs. chlorophenyl) with bioactivity data to prioritize synthetic targets .
Q. Experimental validation :
- Synthesize top-ranked derivatives and assay against cancer cell lines (e.g., MCF-7) to validate computational predictions .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Dose-response studies : Establish IC₅₀ values across multiple cell lines to differentiate selective toxicity .
- Mechanistic assays :
- Flow cytometry : Assess apoptosis induction (e.g., Annexin V staining) to confirm anticancer mechanisms.
- Enzyme inhibition : Test activity against bacterial dihydrofolate reductase to validate antimicrobial targets .
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
- In vitro stability assays :
- Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24 hours.
- Analyze degradation products via LC-MS to identify vulnerable sites (e.g., sulfanyl bridge oxidation) .
- Protective modifications :
- Introduce electron-withdrawing groups to the quinazoline ring to reduce hydrolysis susceptibility .
Q. How can researchers elucidate the role of the 3,4-dimethoxyphenyl group in modulating biological activity?
- Structure-activity relationship (SAR) studies :
- Synthesize analogs with modified substituents (e.g., replacing methoxy with nitro or hydroxyl groups).
- Compare binding affinities to receptors like serotonin transporters or tyrosine kinases .
- Pharmacophore mapping : Identify critical hydrogen-bonding interactions facilitated by the methoxy groups .
Q. What methodologies are recommended for analyzing metabolic pathways and potential toxicity?
- In vitro metabolism :
- Use human liver microsomes to identify cytochrome P450-mediated metabolites.
- Detect glucuronidation or sulfation products via high-resolution mass spectrometry .
- Toxicity screening :
- Ames test : Assess mutagenicity using Salmonella typhimurium strains.
- hERG assay : Evaluate cardiac safety by measuring potassium channel inhibition .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.